molecular formula C20H22N2O4 B6638545 2-methoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-4-carboxamide

2-methoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-4-carboxamide

Cat. No. B6638545
M. Wt: 354.4 g/mol
InChI Key: YQXZBPKZUPHXLT-UHFFFAOYSA-N
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Description

2-methoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-4-carboxamide, also known as MDOP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MDOP belongs to the class of spirooxindoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-methoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been reported to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the levels of reactive oxygen species. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-4-carboxamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. This compound is also stable under various conditions, making it suitable for use in a wide range of lab experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on 2-methoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-4-carboxamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound as a treatment for drug-resistant cancers. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.

Synthesis Methods

2-methoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-4-carboxamide can be synthesized using a one-pot, three-component reaction between 2-aminopyridine, 2-hydroxy-1,4-naphthoquinone, and isatins. The reaction is carried out in the presence of a catalytic amount of acetic acid and yields this compound in good yield and purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

2-methoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-4-carboxamide has shown promising results in various scientific research applications. It has been reported to possess anti-cancer, anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been studied for its potential use as a neuroprotective agent and as a treatment for Alzheimer's disease. Additionally, this compound has been investigated for its ability to inhibit the growth of drug-resistant cancer cells.

properties

IUPAC Name

2-methoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-24-18-12-14(6-9-21-18)19(23)22-16-13-20(7-10-25-11-8-20)26-17-5-3-2-4-15(16)17/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXZBPKZUPHXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)NC2CC3(CCOCC3)OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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